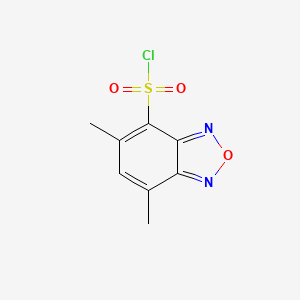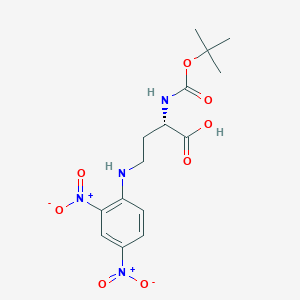
3-(4-氯苯基)-5-肼基-1,2,4-恶二唑
描述
3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole, also known as CPC, is a heterocyclic compound with a broad range of applications in scientific research. It is a versatile compound that has been used in a wide range of laboratory experiments, from organic synthesis to biological studies. CPC is a stable, non-toxic compound, which makes it a good choice for use in laboratory experiments.
科学研究应用
合成和衍生物形成
- 化合物 3-(4-氯苯基)-5-肼基-1,2,4-恶二唑已被用作合成各种稠合杂环化合物的起始原料。这些包括 6-(4-氯苯基)[1,2.4]三唑[3,4,b][1,3,4]恶二唑-3-(2H)硫酮和 6-(4-氯苯基)-3-甲基-[1,2,4]三唑[3,4,b][1,3,4]恶二唑等衍生物 (Abbas、Hussain 和 Shakir,2017)。
生物活性
- 由该化合物合成的新型 2-(4-(4-氯苯基)-1H-吡唑-3-基)-5-(芳基)-1,3,4-恶二唑对结核分枝杆菌表现出良好的抗结核活性,而抗氧化活性较差 (Prathap 等人,2014)。
- 由该化合物合成的 3-(4-氯苯基)-4-取代吡唑衍生物对四种致病性真菌菌株表现出抗真菌活性,并对结核分枝杆菌 H37Rv 表现出有趣的活性 (Horrocks 等人,2013)。
能量特性
- 1,2,4-恶二唑衍生的含能化合物,包括 3-(4-氯苯基)-5-肼基-1,2,4-恶二唑的衍生物,已被合成用于炸药。这些化合物表现出令人满意的计算爆炸性能,超过了常用的高能炸药 (Yan 等人,2017)。
抗癌评价
- 该化合物及其衍生物已进行抗癌活性评估。例如,3-(4-氯苯基)-4-甲酰基-[1,2,3]恶二唑-3-鎓-5-醇对各种人类肿瘤细胞系表现出活性,包括非小细胞肺癌和肾肿瘤细胞系 (Bhosale、Deshpande 和 Wagh,2017)。
抗菌剂
- 3-(4-氯苯基)-5-肼基-1,2,4-恶二唑的合成衍生物已被用作抗菌剂,对各种病原菌和真菌菌株表现出中等的活性 (Sah 等人,2014)。
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as ionophores and reduce the ability of atp synthase to function optimally . This suggests that 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole might interact with its targets in a similar manner, potentially disrupting cellular energy production.
Result of Action
Based on the known effects of similar compounds, it is possible that this compound could have a range of biological activities, potentially including antiviral, anti-inflammatory, and antioxidant effects .
Action Environment
It is known that the isomeric composition of organic pollutants like ddt can be substantially influenced by environmental processes . Therefore, it is plausible that environmental factors could similarly influence the action of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole.
生化分析
Biochemical Properties
3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase and catalase, which are involved in oxidative stress responses . The nature of these interactions often involves the modulation of enzyme activity, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole can bind to specific proteins, influencing their function and stability.
Cellular Effects
The effects of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . Furthermore, 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole can affect the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress . Additionally, 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole can have sustained effects on cellular function, including prolonged modulation of oxidative stress responses and gene expression.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole is effective without causing significant toxicity.
Metabolic Pathways
3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole within tissues can also influence its efficacy and toxicity, with certain tissues showing higher accumulation levels.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and oxidative stress responses . Targeting signals and post-translational modifications may direct 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole to these compartments, influencing its biological activity.
属性
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3-1-5(2-4-6)7-11-8(12-10)14-13-7/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKHQQIRMUDFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



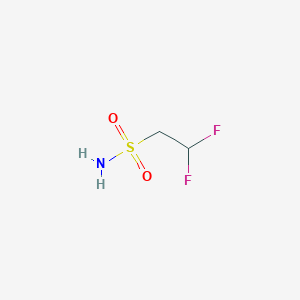

![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)
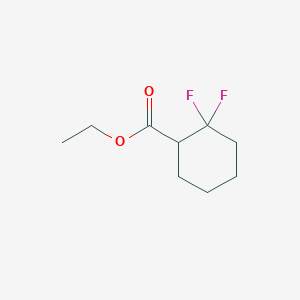
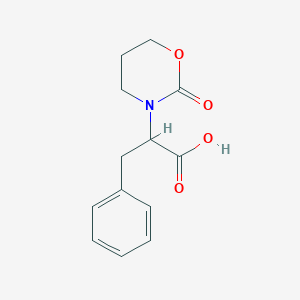
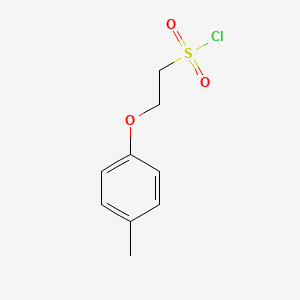
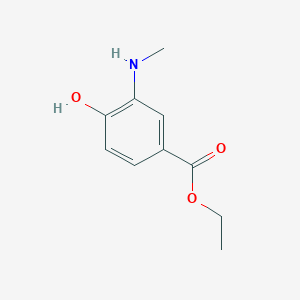
![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)
